

C215 (CAS 912780-51-9): A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: C215

Cat. No.: B1663142

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An In-depth Review of the MmpL3 Inhibitor for Mycobacterial Research

Abstract

C215, with CAS number 912780-51-9, is a potent benzimidazole-derived inhibitor of the *Mycobacterium tuberculosis* (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids and the formation of the mycobacterial outer membrane. By inhibiting MmpL3, **C215** effectively disrupts cell wall biosynthesis, leading to bacterial death. This technical guide provides a comprehensive overview of **C215**, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Mechanism of Action

C215 is chemically identified as N-[(2,4-Dichlorophenyl)methyl]-1-propyl-1H-benzimidazol-5-amine.[1][2] Its primary molecular target is MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3][4][5] MmpL3 functions as a flippase, translocating TMM from the cytoplasm across the inner membrane to the periplasmic space.[4][5][6][7][8] In the periplasm, TMM is a substrate for the synthesis of trehalose dimycolate (TDM) and the mycomembrane, which are essential components of the unique and protective mycobacterial cell wall.[5][6][9]

The inhibition of MmpL3 by **C215** leads to the intracellular accumulation of TMM and a subsequent reduction in TDM levels, ultimately disrupting the integrity of the cell wall and causing bacterial cell death.^{[5][10][11]} While direct binding to MmpL3 is the proposed mechanism, some studies suggest that certain MmpL3 inhibitors may also act indirectly by dissipating the proton motive force (PMF), which is the energy source for MmpL transporters.^{[3][11][12]}

Quantitative Data

The following tables summarize the available quantitative data for **C215** and other notable MmpL3 inhibitors for comparative purposes.

Table 1: In Vitro Activity of **C215** and Other MmpL3 Inhibitors against *M. tuberculosis*

Compound	Chemical Class	MIC (μM)	IC90 (μM)	EC50 (μM)	Reference(s)
C215	Benzimidazole	-	16	11.2	^{[3][10]}
SQ109	Ethylenediamine	-	-	2.4	^[10]
AU1235	Adamantyl Urea	0.22	-	-	^[13]
NITD-304	Indolecarboxamide	0.02	-	-	^[1]
NITD-349	Indolecarboxamide	0.03	-	-	^[1]
BM212	1,5-Diarylpyrrole	-	-	-	^[3]
HC2091	Not specified	5	-	-	^[13]

Table 2: Cytotoxicity of **C215** against Mammalian Cells

Compound	Cell Line	IC50 (μM)	Reference(s)
C215	Not specified	57.5	[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize MmpL3 inhibitors like **C215**.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against *M. tuberculosis* can be determined using the Resazurin Microtiter Assay (REMA).

- **M. tuberculosis Culture Preparation:** Culture *M. tuberculosis* H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[1]
- **Compound Dilution:** Prepare serial dilutions of the test compound (e.g., **C215**) in a 96-well microtiter plate.
- **Inoculation:** Dilute the bacterial culture and add it to each well to achieve a final concentration of approximately 5×10^4 CFU/mL.[1]
- **Incubation:** Seal the plate and incubate at 37°C for 5-7 days.[1]
- **Resazurin Addition:** Add a resazurin solution (typically 0.01-0.02% w/v) to each well.[1]
- **Result Interpretation:** Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[1]

TMM and TDM Accumulation Assay

This assay assesses the impact of MmpL3 inhibitors on mycolic acid biosynthesis.

- Metabolic Labeling: Grow *M. tuberculosis* cultures in the presence of a radiolabeled precursor, such as [14C]acetic acid.[1][5]
- Inhibitor Treatment: Treat the cultures with the MmpL3 inhibitor at a concentration above its MIC.[1]
- Lipid Extraction: After a defined incubation period, extract the total lipids from the mycobacterial cells.[1][5]
- Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to resolve TMM and TDM.[1][5]
- Analysis: Visualize and quantify the radiolabeled lipid species. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM.[5][10][11]

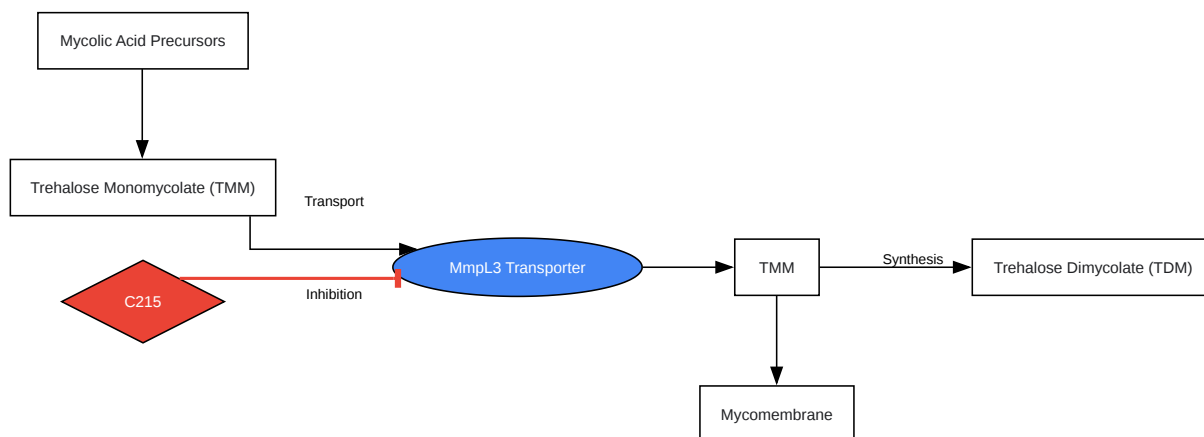
MmpL3 Competitive Binding Assay

This assay can be used to determine if a compound directly binds to MmpL3.

- Probe: A fluorescently labeled MmpL3 inhibitor analogue (e.g., North 114, an analogue of the NITD series) is used as a probe.[11]
- Binding: The probe is shown to bind directly to MmpL3.
- Competition: The addition of an unlabeled MmpL3 inhibitor, such as **C215**, will displace the fluorescent probe if it binds to the same site or induces a conformational change.[10][11]
- Detection: The displacement of the probe is measured as a change in the fluorescent signal.[11]

Visualizations

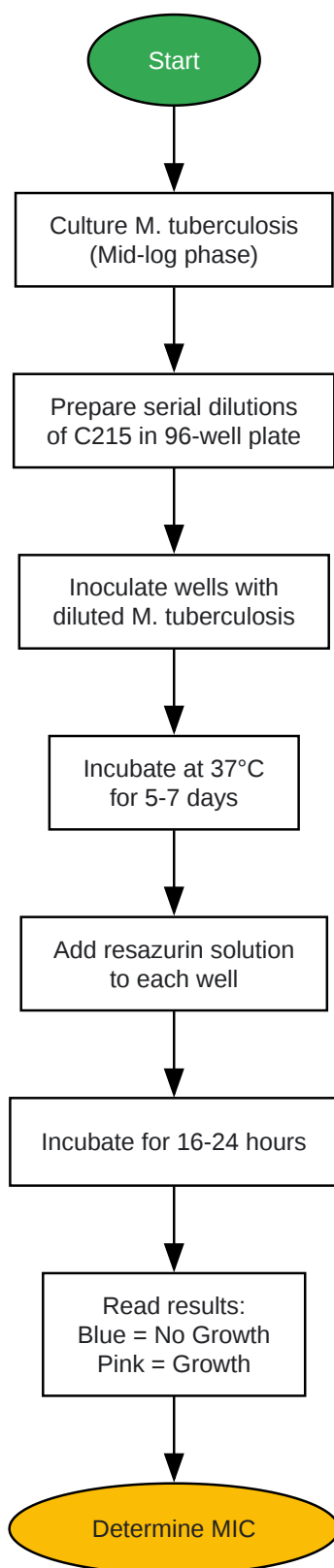
MmpL3 Signaling Pathway and Inhibition by C215



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Caption: MmpL3-mediated transport of TMM and its inhibition by **C215**.

Experimental Workflow for MIC Determination (REMA)



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis

A straightforward synthesis of **C215** and its derivatives has been reported, providing a basis for further medicinal chemistry efforts and the generation of analogues for structure-activity relationship (SAR) studies.[14] While the detailed synthetic steps are beyond the scope of this guide, the availability of a synthetic route is a critical factor for its development as a potential therapeutic agent.

Conclusion

C215 is a well-characterized inhibitor of MmpL3, an essential and validated target in *Mycobacterium tuberculosis*. Its potent in vitro activity and defined mechanism of action make it a valuable tool for tuberculosis research and a promising scaffold for the development of novel anti-tubercular agents. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of **C215** and related compounds in the fight against tuberculosis.

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